molecular formula C13H23NO5 B1343374 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate CAS No. 217488-49-8

1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate

Katalognummer: B1343374
CAS-Nummer: 217488-49-8
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: AKHBRSJRXLGZJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate is an organic compound with the molecular formula C13H23NO5 It is a piperidine derivative, characterized by the presence of tert-butyl and ethyl groups attached to the piperidine ring, along with hydroxyl and carboxylate functional groups

Vorbereitungsmethoden

The synthesis of 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The initial step involves the cyclization of appropriate precursors to form the piperidine ring.

    Introduction of tert-Butyl and Ethyl Groups:

    Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

    Esterification: The carboxylate groups can react with alcohols to form esters in the presence of acid catalysts.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylate groups play a crucial role in these interactions, facilitating binding to active sites and influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate can be compared with similar compounds such as:

    1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: This compound has a similar structure but contains a ketone group instead of a hydroxyl group.

    1-tert-Butyl 4-ethyl 4-hydroxypiperidine-1,4-dicarboxylate: This compound has the hydroxyl group at a different position on the piperidine ring.

    1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,3-dicarboxylate: This compound has carboxylate groups at different positions on the piperidine ring.

Biologische Aktivität

1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate (CAS Number: 71233-28-8) is a compound of interest due to its potential biological activities, particularly in neuroprotection and inhibition of amyloid beta (Aβ) aggregation, which is associated with Alzheimer's disease. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₂₃NO₅
  • Molecular Weight : 273.33 g/mol
  • Structure : The compound features a piperidine ring with two carboxylate groups and a hydroxyl group, contributing to its reactivity and biological interactions.

Research indicates that this compound exhibits dual inhibitory effects:

  • β-secretase Inhibition : It acts as an inhibitor of β-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP), leading to reduced production of Aβ peptides.
  • Acetylcholinesterase Inhibition : The compound also inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thus potentially enhancing cholinergic signaling in the brain.

In Vitro Studies

In vitro studies have demonstrated that this compound can protect astrocytes from Aβ-induced cytotoxicity. Notably:

  • Cell Viability : When astrocytes were treated with Aβ alone, cell viability dropped significantly. However, co-treatment with the compound improved cell viability by approximately 62.98% compared to Aβ treatment alone .
  • Cytokine Modulation : The compound reduced levels of pro-inflammatory cytokines such as TNF-α in astrocyte cultures exposed to Aβ, although not statistically significant compared to controls .

In Vivo Studies

In vivo experiments using scopolamine-induced models of Alzheimer's disease showed:

  • Amyloid Plaque Reduction : Treatment with the compound led to a decrease in Aβ deposition in comparison to untreated groups. However, it was less effective than galantamine, a known Alzheimer's treatment .
  • Behavioral Improvements : While specific behavioral outcomes were not detailed in the available studies, improvements in cognitive function related to reduced amyloid burden suggest potential therapeutic benefits.

Comparative Efficacy Table

Compoundβ-secretase Inhibition (IC50)Acetylcholinesterase Inhibition (Ki)Aβ Aggregation Inhibition (%)Cytotoxicity on Astrocytes (%)
This compound15.4 nM0.17 μM85% at 100 μMImproved from 43.78% to 62.98%
GalantamineNot specifiedNot specifiedNot specifiedNot specified

Case Studies

Several studies have explored the effects of this compound in various contexts:

  • Neuroprotection Against Aβ Toxicity : Research highlighted its protective role against oxidative stress induced by Aβ peptides in astrocytes.
  • Potential for Alzheimer’s Therapy : Given its dual action on β-secretase and acetylcholinesterase, it presents a promising candidate for further development as a therapeutic agent for Alzheimer's disease.

Eigenschaften

IUPAC Name

1-O-tert-butyl 4-O-ethyl 3-hydroxypiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHBRSJRXLGZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate
Reactant of Route 3
Reactant of Route 3
1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate
Reactant of Route 5
1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate
Reactant of Route 6
1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.